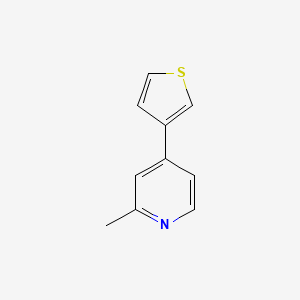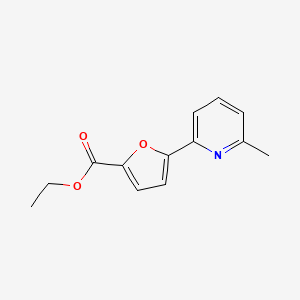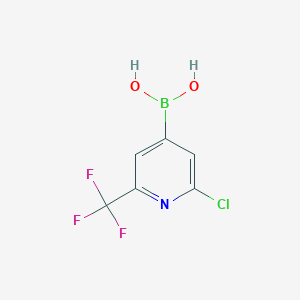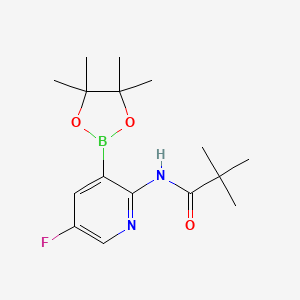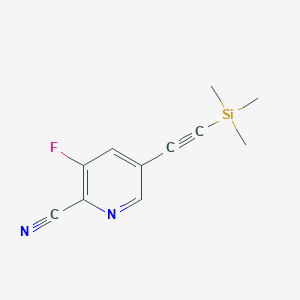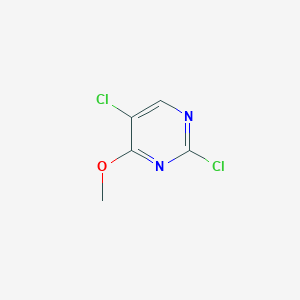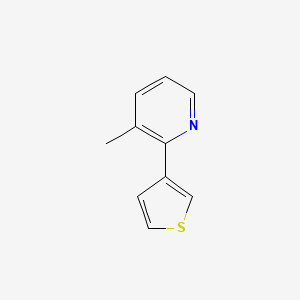
3-Methyl-2-(3-thienyl)pyridine
Vue d'ensemble
Description
“3-Methyl-2-(3-thienyl)pyridine” is a chemical compound with the molecular formula C10H9NS . It has a molecular weight of 175.25 . The compound is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of “3-Methyl-2-(3-thienyl)pyridine” and similar compounds often involves condensation reactions . For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-(3-thienyl)pyridine” can be represented by the InChI code: 1S/C10H9NS/c1-8-3-2-5-11-10(8)9-4-6-12-7-9/h2-7H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “3-Methyl-2-(3-thienyl)pyridine” are diverse. For example, it can participate in cross-coupling reactions with aryl bromides in the presence of palladium catalysts . It can also undergo direct C-4-H alkylation with alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-2-(3-thienyl)pyridine” include a melting point of 265–266 °C . Its IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .Applications De Recherche Scientifique
Synthesis of Disperse Dyes : 3-Methyl-2-(3-thienyl)pyridine derivatives have been used in the synthesis of new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, applied as disperse dyes for polyester fibers. These compounds exhibit distinct spectral characteristics and fastness properties (Ho, 2005).
Study in Fluorescence and Antitumor Applications : Derivatives of 3-Methyl-2-(3-thienyl)pyridine have been evaluated for their photophysical properties, such as absorption and fluorescence, in various solvents. This research holds relevance in the development of potential antitumor compounds and in drug delivery applications using liposomes as carriers (Carvalho et al., 2013).
Luminescence in Platinum Complexes : The synthesis of cyclometallated platinum complexes using substituted thienylpyridines, including 3-Methyl-2-(3-thienyl)pyridine, has been reported. These complexes exhibit distinct luminescence properties, which are important in the study of photophysics and materials science (Kozhevnikov et al., 2009).
Catalysis in Oligomerization of Ethylene : The influence of the thienyl sulfur atom position in 6-(thienyl)-2-(imino)pyridine ligands, which can be related to 3-Methyl-2-(3-thienyl)pyridine, significantly affects the catalytic activity of CoII complexes in ethylene oligomerization, leading to different α-olefins (Bianchini et al., 2007).
Synthesis of Coordination Compounds : Thienopyridines, including 3-Methyl-2-(3-thienyl)pyridine, have been utilized as ligands in the synthesis of new coordination compounds with Cu(II), Co(II), and Ni(II), leading to the discovery of structures with potential biological activities (Halgas et al., 2009).
Photocatalytic Degradation of Sulfur Compounds : The compound has been studied in the context of photocatalytic degradation of various sulfur compounds. This research is important for environmental applications, particularly in the removal of sulfur-based pollutants (Djouambi et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-2-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-3-2-5-11-10(8)9-4-6-12-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZJAWRJBIFHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(3-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



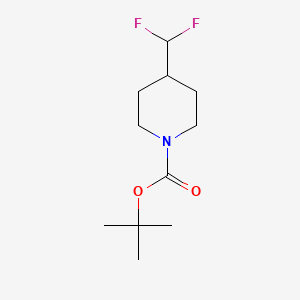
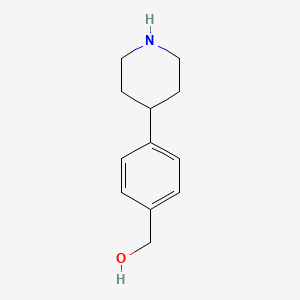
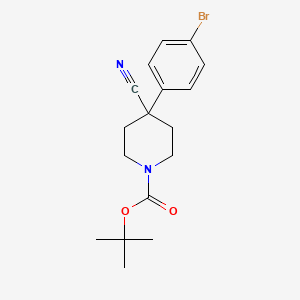
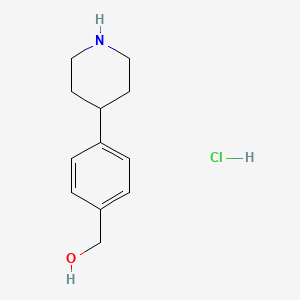
![Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391889.png)

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1391891.png)
